4-(difluoromethyl)-6-(4-fluorophenyl)-N-propylpyrimidin-2-amine
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Overview
Description
N-[4-(DIFLUOROMETHYL)-6-(4-FLUOROPHENYL)-2-PYRIMIDINYL]-N-PROPYLAMINE is a synthetic organic compound characterized by its unique structure, which includes a difluoromethyl group, a fluorophenyl group, and a pyrimidinyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(DIFLUOROMETHYL)-6-(4-FLUOROPHENYL)-2-PYRIMIDINYL]-N-PROPYLAMINE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is often introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the pyrimidine core.
Addition of the Difluoromethyl Group: The difluoromethyl group can be added using difluoromethylating agents such as difluoromethyl iodide or through a difluoromethylation reaction using reagents like TMSCF2H (trimethylsilyl difluoromethyl) under specific conditions.
N-Propylation: The final step involves the alkylation of the amine group with a propyl halide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrimidine ring or the difluoromethyl group, potentially leading to the formation of partially or fully reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the fluorine atoms.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various hydrogenated derivatives. Substitution reactions can lead to a wide range of functionalized pyrimidine derivatives.
Scientific Research Applications
N-[4-(DIFLUOROMETHYL)-6-(4-FLUOROPHENYL)-2-PYRIMIDINYL]-N-PROPYLAMINE has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biology: The compound is used in studies involving cell signaling pathways and molecular interactions due to its unique structural features.
Industrial Chemistry: It serves as an intermediate in the synthesis of more complex molecules and materials, including agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-(DIFLUOROMETHYL)-6-(4-FLUOROPHENYL)-2-PYRIMIDINYL]-N-PROPYLAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl and fluorophenyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The pyrimidine core plays a crucial role in stabilizing these interactions through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(TRIFLUOROMETHYL)-6-(4-FLUOROPHENYL)-2-PYRIMIDINYL]-N-PROPYLAMINE
- N-[4-(METHYL)-6-(4-FLUOROPHENYL)-2-PYRIMIDINYL]-N-PROPYLAMINE
- N-[4-(CHLOROMETHYL)-6-(4-FLUOROPHENYL)-2-PYRIMIDINYL]-N-PROPYLAMINE
Uniqueness
N-[4-(DIFLUOROMETHYL)-6-(4-FLUOROPHENYL)-2-PYRIMIDINYL]-N-PROPYLAMINE is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for designing molecules with improved pharmacokinetic and pharmacodynamic profiles.
Properties
Molecular Formula |
C14H14F3N3 |
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Molecular Weight |
281.28 g/mol |
IUPAC Name |
4-(difluoromethyl)-6-(4-fluorophenyl)-N-propylpyrimidin-2-amine |
InChI |
InChI=1S/C14H14F3N3/c1-2-7-18-14-19-11(8-12(20-14)13(16)17)9-3-5-10(15)6-4-9/h3-6,8,13H,2,7H2,1H3,(H,18,19,20) |
InChI Key |
LBGVTCYFOMNOLC-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NC(=CC(=N1)C(F)F)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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